Ethyl 4-hydroxy-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356546 | |
| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104356-27-6 | |
| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 4-hydroxy-2-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Ethyl 4-hydroxy-2-nitrobenzoate, a key organic intermediate. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: Strategic Importance in Synthesis
Ethyl 4-hydroxy-2-nitrobenzoate is an aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and an ethyl ester (-COOCH₂CH₃). The specific ortho- and para-positioning of these groups relative to the ester creates a unique electronic and steric environment, making it a valuable precursor in multi-step organic synthesis. Its true significance lies in the differential reactivity of these functional groups, which can be selectively targeted and transformed to build molecular complexity. For instance, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the phenol can undergo etherification or other modifications. This versatility makes it a strategic starting material in the synthesis of pharmaceuticals and other fine chemicals.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of Ethyl 4-hydroxy-2-nitrobenzoate is fundamental to its handling, purification, and application in reaction chemistry. The data presented below is a consolidation of predicted and available experimental values.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | Cheméo[1] |
| Molecular Weight | 211.17 g/mol | Cheméo[1] |
| Boiling Point | 349.7 ± 27.0 °C (Predicted) | ChemicalBook[2] |
| Melting Point | 157 °C | ChemicalBook[2] |
| Density | 1.370 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 6.67 ± 0.10 (Predicted) | ChemicalBook[2] |
| Appearance | Crystalline Powder (Inferred from isomers) | - |
| Solubility | Soluble in ethanol and ether; insoluble in water (Inferred from isomers) | ChemBK[3] |
Expert Insights: The predicted boiling point is quite high, which is characteristic of aromatic compounds with multiple polar functional groups capable of strong intermolecular interactions. The melting point of 157 °C suggests a stable crystalline lattice. The predicted pKa of 6.67 is for the phenolic hydroxyl group, indicating it is a weak acid. This acidity is influenced by the electron-withdrawing effects of the adjacent nitro and ester groups.
Synthesis and Purification: A Validated Approach
The primary route for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is the Fischer esterification of its parent carboxylic acid, 4-hydroxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis Workflow
Sources
Ethyl 4-hydroxy-2-nitrobenzoate safety data sheet (SDS)
This guide serves as an advanced technical manual and safety data reference for Ethyl 4-hydroxy-2-nitrobenzoate , a specialized intermediate in neuropharmacology and medicinal chemistry.
CAS Registry Number: 104356-27-6 Document Type: Technical Safety & Application Guide Version: 2.4 (Scientific Release)
Part 1: Executive Summary & Chemical Identity
Ethyl 4-hydroxy-2-nitrobenzoate is a functionalized aromatic ester used primarily as a scaffold in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho-nitro group relative to the ester, and the para-hydroxyl group. This push-pull electronic system (electron-withdrawing nitro/ester vs. electron-donating hydroxyl) makes it a highly reactive building block for Kynurenine Aminotransferase II (KAT II) inhibitors and antibacterial isoquinoline derivatives.
Physicochemical Profile
| Property | Value | Technical Context |
| Molecular Formula | C | MW: 211.17 g/mol |
| Appearance | Yellow to Orange Crystalline Solid | Nitro group conjugation imparts color; useful for visual monitoring during chromatography. |
| Melting Point | 157 °C | High crystallinity indicates stable lattice; requires high-vacuum drying to remove solvent inclusions. |
| Boiling Point | ~349.7 °C (Predicted) | Non-volatile; sublimation is unlikely under standard ambient conditions. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility. The phenolic hydroxyl allows dissolution in basic aqueous media (e.g., 1M NaOH) with a bathochromic color shift (yellow |
| pKa (Predicted) | ~6.0–6.5 (Phenolic OH) | The ortho-nitro group increases acidity compared to phenol (pKa 10), facilitating alkylation under mild conditions. |
Part 2: Hazard Assessment & Safety Protocols (GHS)
Signal Word: WARNING [1]
As a Senior Application Scientist, I treat all nitro-phenolic esters as potential sensitizers and irritants. The primary risks stem from the nitro group (potential methemoglobinemia upon massive exposure, though rare in solid esters) and the acidic phenol moiety (tissue irritation).
GHS Classifications (Derived from Structure-Activity Relationships)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Critical Handling Protocols
-
Dust Control: The solid is crystalline but can generate fine dust. Use a Class II Biosafety Cabinet or chemical fume hood during weighing to prevent inhalation.
-
Skin Protection: Nitro compounds can penetrate skin. Double-gloving (Nitrile > 0.11 mm) is mandatory.
-
Incompatibility: Avoid contact with strong reducing agents (e.g., hydrazine, LiAlH
) unless under controlled reaction conditions, as this generates exothermic heat and potentially unstable hydroxylamines.
Emergency Response Logic
The following diagram outlines the immediate decision-making process for exposure incidents.
Figure 1: Emergency response workflow emphasizing rapid decontamination to prevent systemic absorption of nitro-compounds.
Part 3: Application Science & Synthesis Logic
In drug discovery, this compound is not an endpoint but a divergent intermediate . Its value lies in the orthogonal reactivity of its three functional groups: the Ester (C1), the Nitro (C2), and the Phenol (C4).
Key Reaction Pathways
-
O-Alkylation (Ether Synthesis):
-
Nitro Reduction (Indole/Quinoline Precursor):
-
Goal: Cyclization to form bicyclic heterocycles.
-
Protocol: Hydrogenation (Pd/C, H
) or Iron/Acetic Acid reduction converts the nitro group to an aniline. This amine can then attack the adjacent ester (or an added electrophile) to close a ring.
-
-
Hydrolysis:
-
Goal: Generate the free benzoic acid derivative.
-
Caution: Base hydrolysis (LiOH/THF) must be monitored carefully. The electron-deficient ring makes the ester susceptible to hydrolysis, but prolonged exposure to strong base can degrade the nitro group (darkening of reaction mixture).
-
Synthesis Workflow: KAT II Inhibitor Construction
The diagram below illustrates the proven synthetic utility of Ethyl 4-hydroxy-2-nitrobenzoate in generating neuroactive scaffolds.
Figure 2: Synthetic roadmap converting the precursor into bioactive KAT II inhibitors via sequential functionalization.
Part 4: Storage & Stability
-
Storage Conditions: Store at 2–8 °C (Refrigerated). While the solid is stable at room temperature, refrigeration prevents slow hydrolysis or transesterification over months.
-
Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials or foil-wrapped containers.
-
Shelf Life: 24 months if kept dry and dark. Re-test purity by HPLC/TLC before use in critical GMP steps.
References
-
National Institute of Standards and Technology (NIST). Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Comparison & Properties). NIST Chemistry WebBook. [Link]
-
PubChem. Ethyl 4-nitrobenzoate Compound Summary (Structural Class Reference). National Library of Medicine. [Link]
-
Google Patents. Bicyclic and tricyclic compounds as KAT II inhibitors (US8183238B2).[4] (Describes synthesis using Ethyl 4-hydroxy-2-nitrobenzoate).
Sources
Theoretical Properties and Synthetic Utility of Ethyl 4-hydroxy-2-nitrobenzoate
The following technical guide details the theoretical and practical properties of Ethyl 4-hydroxy-2-nitrobenzoate , structured for researchers in medicinal chemistry and organic synthesis.
CAS Registry Number: 104356-27-6
Chemical Formula: C
Executive Summary
Ethyl 4-hydroxy-2-nitrobenzoate is a specialized aromatic ester widely utilized as a pharmacophore scaffold in the development of kynurenine aminotransferase II (KAT II) inhibitors and isoquinolin-3-ylurea derivatives . Distinguished by its specific substitution pattern—a phenolic hydroxyl group para to the ester and a nitro group ortho to the ester—it serves as a versatile "push-pull" system. The electron-withdrawing nitro and ester groups significantly enhance the acidity of the phenolic proton, facilitating facile alkylation, while the nitro group provides a handle for reduction to anilines, enabling the synthesis of fused heterocyclic systems.
Physicochemical Profile
The following data consolidates experimental values and high-confidence theoretical predictions derived from structure-activity relationship (SAR) studies.
| Property | Value | Source/Confidence |
| Appearance | White to light yellow crystalline solid | Experimental |
| Melting Point | 157 °C | Experimental [1] |
| Boiling Point | 349.7 ± 27.0 °C (at 760 mmHg) | Predicted [2] |
| Density | 1.37 ± 0.06 g/cm³ | Predicted [2] |
| LogP (Octanol/Water) | 2.57 | Predicted (Consensus) |
| pKa (Phenolic OH) | ~6.5 - 7.0 | Theoretical (Hammett calc.) |
| Flash Point | 165.3 °C | Predicted |
| H-Bond Donors | 1 (Phenolic OH) | Structural |
| H-Bond Acceptors | 5 (Nitro O, Ester O) | Structural |
Structural & Electronic Analysis
Electronic "Push-Pull" Dynamics
The reactivity of Ethyl 4-hydroxy-2-nitrobenzoate is governed by the interplay of three functional groups on the benzene ring:
-
Ethyl Ester (C1): A moderate electron-withdrawing group (EWG) located para to the hydroxyl group.
-
Nitro Group (C2): A strong EWG located ortho to the ester and meta to the hydroxyl group.
-
Hydroxyl Group (C4): A strong electron-donating group (EDG).
Theoretical Consequence:
The combined electron withdrawal from the para-ester and meta-nitro groups significantly lowers the pKa of the C4-hydroxyl group compared to unsubstituted phenol (pKa ~10). This makes the hydroxyl proton highly acidic, allowing for deprotonation by mild bases (e.g., K
Steric Environment
The ortho-nitro group exerts steric pressure on the adjacent ethyl ester. Theoretical modeling suggests the ester carbonyl may twist out of coplanarity with the aromatic ring to minimize repulsion with the nitro oxygen atoms. This "twisted" conformation can reduce the resonance conjugation of the ester, potentially making the carbonyl carbon more electrophilic towards hydrolysis reagents compared to non-sterically hindered benzoates.
Synthetic Pathways
The synthesis of the specific 2-nitro isomer is non-trivial because direct nitration of ethyl 4-hydroxybenzoate typically yields the 3-nitro isomer due to the directing effects of the hydroxyl group. Therefore, the established protocol relies on the functionalization of 4-amino-2-nitrobenzoic acid .
Primary Synthesis Route (Diazotization)
This route ensures the correct regiochemistry by starting with the nitrogen already in the C2 position.
Protocol Logic:
-
Diazotization: Convert the C4-amine to a diazonium salt using sodium nitrite and sulfuric acid.
-
Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid replaces the N
group with a hydroxyl group. -
Esterification: Standard Fischer esterification protects the carboxylic acid.
Figure 1: Regioselective synthesis pathway starting from 4-amino-2-nitrobenzoic acid.
Experimental Protocol (Step-by-Step)
Based on standard procedures for analogous nitro-benzoic acids [3].
-
Hydrolysis Step:
-
Suspend 10 g of 4-amino-2-nitrobenzoic acid in 15% H
SO at 0°C. -
Add aqueous NaNO
(1.1 eq) dropwise, maintaining temperature <5°C. Stir for 1 hour. -
Transfer the cold diazonium solution dropwise into a boiling solution of 30% H
SO . Evolution of N gas indicates reaction progress. -
Cool and filter the precipitate to obtain 4-hydroxy-2-nitrobenzoic acid .
-
-
Esterification Step:
-
Dissolve the crude acid in absolute ethanol (10 mL/g).
-
Add catalytic conc. H
SO (0.5 mL/g). -
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Concentrate in vacuo, neutralize with NaHCO
, and extract with ethyl acetate. Recrystallize from ethanol/water.
-
Applications in Drug Discovery
Ethyl 4-hydroxy-2-nitrobenzoate acts as a critical intermediate in the synthesis of KAT II inhibitors , which are therapeutic targets for cognitive impairment in schizophrenia [4].
O-Alkylation (Ether Formation)
Due to the enhanced acidity of the phenol, this compound is an excellent substrate for Williamson ether synthesis.
-
Reagents: Alkyl halide (R-X), K
CO , DMF or Acetone, 60°C. -
Outcome: High yields of ethyl 4-alkoxy-2-nitrobenzoates.[1]
Reductive Cyclization
The ortho-nitro group is a "latent" amine. Following O-alkylation, the nitro group can be reduced (Fe/AcOH or H
-
Quinazolinones: Via reaction with formamide.
-
Benzodiazepines: Via reaction with amino acid derivatives.
Figure 2: Divergent synthesis workflow utilizing the scaffold for library generation.
Safety and Handling
-
GHS Classification: Irritant (Skin/Eye).
-
Handling: The nitro group poses a theoretical risk of energetic decomposition at high temperatures. Avoid heating the dry solid above its melting point (157°C) without solvent.
-
Storage: Store in a cool, dry place. The ester bond is susceptible to hydrolysis; protect from moisture.
References
- Pfizer Inc.Patent US8183238B2: Bicyclic and tricyclic compounds as KAT II inhibitors. (Describes the alkylation and use of the title compound).
-
PubChem. Compound Summary: Ethyl 4-hydroxy-2-nitrobenzoate.[2][3][1] Available at: [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Fischer Esterification of Ethyl 4-hydroxy-2-nitrobenzoate
[1]
Executive Summary
This application note details a robust protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate via Fischer esterification. Unlike standard benzoate esterifications, this specific substrate presents a dual challenge: steric hindrance at the ortho-position (2-nitro group) and solubility/acidity issues arising from the phenolic moiety.
This guide provides a validated workflow that circumvents the "Ortho Effect" through thermodynamic control and outlines a specialized workup procedure designed to prevent product loss via phenolic deprotonation.
Mechanistic Insight & Reaction Design
The "Ortho Effect" Challenge
The 2-nitro substituent creates significant steric bulk around the carbonyl carbon. In a standard Fischer esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl.
-
Steric Consequence: The bulky nitro group hinders the approach of the ethanol molecule, significantly slowing the formation of the tetrahedral intermediate.
-
Electronic Consequence: While the nitro group is electron-withdrawing (making the carbonyl more electrophilic), the steric retardation dominates the kinetics.
Thermodynamic Control
Fischer esterification is an equilibrium process (
-
Excess Reagent: Using ethanol as both reactant and solvent.
-
Water Removal: Utilizing a drying tube or molecular sieves to sequester water, preventing hydrolysis of the sterically strained ester.
Reaction Mechanism (DOT Visualization)
Figure 1: Acid-catalyzed mechanism highlighting the sterically hindered rate-determining step.
Materials & Equipment
| Reagent | Grade | Role | Hazards |
| 4-Hydroxy-2-nitrobenzoic acid | >97% | Substrate | Irritant |
| Absolute Ethanol | Anhydrous | Solvent/Reactant | Flammable |
| Sulfuric Acid ( | Conc. (98%) | Catalyst | Corrosive, Oxidizer |
| Ethyl Acetate | ACS | Extraction Solvent | Flammable |
| Sodium Bicarbonate | Sat.[1] Aq. | Wash Buffer | Mild Base |
Equipment:
Experimental Protocol
Reaction Setup
-
Charge: In a dry round-bottom flask, dissolve 4-Hydroxy-2-nitrobenzoic acid (5.0 g, 27.3 mmol) in Absolute Ethanol (50 mL) .
-
Note: The substrate may not dissolve completely until heated.
-
-
Catalyst Addition: Add Concentrated
(1.5 mL, ~1.0 equiv) dropwise with stirring.-
Caution: Exothermic reaction.
-
-
Reflux: Attach a reflux condenser topped with a drying tube. Heat the mixture to a gentle reflux (
oil bath). -
Duration: Reflux for 16–24 hours .
-
Optimization: Due to steric hindrance, standard 4-hour protocols are insufficient.[1] Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).
-
Workup (Critical Step)
Warning: The product contains a phenol group. Washing with strong base (NaOH) will deprotonate the product (
-
Concentration: Remove approximately 80% of the ethanol using a rotary evaporator. This minimizes the volume of organic solvent needed for extraction and prevents emulsion formation.
-
Dilution: Pour the concentrated residue into Ice-Cold Water (100 mL) . The ester is hydrophobic and may precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL) .
-
Washing:
-
Wash 1: Water (50 mL) – removes bulk acid catalyst.
-
Wash 2: Saturated Brine (50 mL) – removes residual water.
-
Note on Bicarbonate: Avoid extensive washing with
. If unreacted acid is present, a rapid cold wash with dilute is permissible, but risk of product loss exists.
-
-
Drying: Dry the combined organic layers over anhydrous
. Filter and evaporate to dryness.
Purification[1]
-
Recrystallization: The crude solid is typically yellow/orange. Recrystallize from a mixture of Ethanol/Water (1:5) or minimal hot Toluene .
-
Yield: Expected yield is 75–85%.
Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step experimental workflow emphasizing the critical concentration and washing steps.[1]
Characterization Data
Confirm the structure using the following spectral markers.
| Technique | Signal/Peak | Assignment |
| Ester Methyl ( | ||
| Ester Methylene ( | ||
| Aromatic H-5 (Ortho to OH) | ||
| Aromatic H-3 (Ortho to NO2) | ||
| Aromatic H-6 (Ortho to Ester) | ||
| IR Spectroscopy | 3350 cm | Phenolic O-H Stretch |
| 1715 cm | Ester C=O[1] Stretch | |
| 1535, 1350 cm | Nitro ( |
Troubleshooting & Optimization
Low Yield (<50%)
-
Cause: Incomplete conversion due to water accumulation.
-
Solution: Add activated 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using benzene/toluene as a co-solvent) to physically remove water.
Product Loss during Workup[1]
-
Cause: The phenol group was deprotonated by basic washes.
-
Solution: Check the pH of the aqueous layer during extraction. If pH > 7, acidify slightly with 1M HCl to recover the product into the organic phase.
"Oiling Out"[1]
-
Cause: Presence of impurities preventing crystallization.
-
Solution: Scratch the glass with a rod or add a seed crystal. Alternatively, run a short silica plug (column) using 20% EtOAc/Hexane.
Safety Considerations
-
Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic.[1] Do not heat the dry solid above its melting point unnecessarily.
-
Sulfuric Acid: Causes severe burns. Use gloves and eye protection. Always add acid to alcohol, never the reverse.
References
-
Fischer Esterification Mechanism & Kinetics
-
Steric Hindrance in Benzoate Synthesis (Newman's Rule of Six)
-
Journal of the American Chemical Society. "Steric Effects in Organic Chemistry." (Classic Reference). Link
-
-
Spectroscopic Data for Nitrobenzoates
-
National Institute of Standards and Technology (NIST). "Ethyl 4-nitrobenzoate IR/MS Data." Link
-
-
Phenolic Ester Handling
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Esters." (Standard Lab Text). Link
-
Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate, a valuable chemical intermediate. The synthesis is achieved through the electrophilic nitration of the commercially available precursor, Ethyl 4-hydroxybenzoate (Ethylparaben). This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, critical safety protocols for handling nitrating agents, and methods for product purification and characterization. The causality behind each experimental step is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction and Scientific Background
Ethyl 4-hydroxy-2-nitrobenzoate and its isomers are important scaffolds in organic synthesis. The presence of nitro, hydroxyl, and ester functional groups on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, related compounds like ethyl 4-nitrobenzoate serve as key intermediates in the production of local anesthetics such as procaine and benzocaine[1][2]. The reduction of the nitro group to an amine is a common subsequent transformation that opens pathways to a wide array of derivatives[2].
The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is most effectively approached via the direct nitration of Ethyl 4-hydroxybenzoate. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group, while the ethyl ester (-COOEt) group is a deactivating and meta-directing group. Given that the para position is occupied by the ester, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the hydroxyl group (C2 and C6). The regioselectivity is primarily governed by the strongly activating hydroxyl group, leading to the desired 2-nitro product.
This protocol leverages a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of this synthesis is the nitration of an activated benzene ring. The mechanism proceeds in two principal steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of Ethyl 4-hydroxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of electrophilic nitration.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving corrosive and volatile acids must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - | Catalyst/Solvent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 4.5 mL | ~0.071 | Nitrating Agent |
| Deionized Water | H₂O | 18.02 | ~1 L | - | For workup |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
1 L beaker
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Critical Safety Precautions
Nitration reactions are highly exothermic and involve extremely corrosive materials. Strict adherence to safety protocols is mandatory.[3]
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, splash-proof safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[4][5]
-
Engineering Controls: Conduct the entire experiment in a well-ventilated chemical fume hood to prevent inhalation of toxic fumes (NOx).[5] Ensure an emergency eyewash station and safety shower are immediately accessible.[4]
-
Handling Acids: Concentrated nitric and sulfuric acids can cause severe chemical burns.[4] Always add acid to water, never the other way around. When creating the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling.
-
Exothermic Reaction: The reaction generates significant heat. The temperature must be strictly controlled with an ice bath to prevent runaway reactions and the formation of unwanted byproducts.[6]
-
Spill Response: Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[5]
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Nitrating Mixture
-
Place a magnetic stir bar in a 100 mL beaker and cool it in an ice-salt bath.
-
Carefully measure 20 mL of concentrated (98%) sulfuric acid into the beaker.
-
While stirring, slowly add 4.5 mL of concentrated (70%) nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Once the addition is complete, let the mixture cool to 0-5 °C.
Step 2: Reaction Setup
-
In a 250 mL three-neck round-bottom flask, dissolve 10.0 g (0.060 mol) of Ethyl 4-hydroxybenzoate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained. Some warming may occur; allow it to cool to room temperature.
-
Equip the flask with a dropping funnel, an internal thermometer, and a magnetic stirrer.
-
Cool the flask in an ice-salt bath until the internal temperature of the solution is between 0 °C and 5 °C.
Step 3: Nitration
-
Transfer the cold nitrating mixture prepared in Step 1 into the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of Ethyl 4-hydroxybenzoate over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Step 4: Quenching and Product Isolation
-
Prepare a 1 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the ice-water slurry with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt completely. The product should appear as a pale yellow solid.
-
Isolate the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
Step 5: Purification
-
Transfer the crude solid to a beaker.
-
Perform a final wash by creating a slurry with a dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by filtration and another wash with deionized water.[1][7]
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture. Dissolve the solid in hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.
Product Characterization
The final product, Ethyl 4-hydroxy-2-nitrobenzoate, should be a pale yellow crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point to the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including the hydroxyl (-OH), nitro (-NO₂), ester carbonyl (C=O), and aromatic C-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉NO₅, MW: 211.17 g/mol ).
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate.
Conclusion
This application note details a robust and reliable protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate. By carefully controlling the reaction temperature during the addition of a mixed acid nitrating agent to Ethyl 4-hydroxybenzoate, the target molecule can be synthesized in good yield and purity. The emphasis on safety is paramount due to the hazardous nature of the reagents. The described procedure, including purification and characterization steps, provides a solid foundation for researchers requiring this valuable chemical intermediate for further synthetic applications.
References
-
Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 252-266. Available at: [Link]
-
SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]
-
Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. Available at: [Link]
- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]
- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.
-
JECFA. (1998). Ethyl p-hydroxybenzoate. FNP 52 Add 6. Available at: [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]
-
Quora. (2024). What safety precautions should I take when handling nitric acid? Available at: [Link]
-
Chegg.com. (2018). Write the full mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. Available at: [Link]
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]
Sources
- 1. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. Page loading... [guidechem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. ehs.com [ehs.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: Ethyl 4-Hydroxy-2-Nitrobenzoate in Local Anesthetic Synthesis
[1]
Introduction & Chemical Basis
Local anesthetics of the ester type typically consist of a lipophilic aromatic ring connected to a hydrophilic amine via an ester linkage. The specific substitution pattern on the aromatic ring dictates the drug's potency, duration of action, and hydrolysis rate.
Ethyl 4-hydroxy-2-nitrobenzoate is a high-value scaffold because it offers orthogonal functionalization:
-
4-Position (Hydroxyl): Allows for the introduction of alkyl chains (O-alkylation) to tune lipophilicity (LogP), which is critical for membrane penetration and anesthetic potency.
-
2-Position (Nitro): serves as a masked amino group. Upon reduction, it yields an ortho-amino moiety (2-amino), distinct from the para-amino group found in PABA derivatives. This ortho-substitution can influence the ester's hydrolytic stability through steric shielding and electronic effects.
Structure-Activity Relationship (SAR) Context
-
PAS Derivatives (e.g., Hydroxyprocaine): 4-amino-2-hydroxy.
-
Target Class (from this intermediate): 2-amino-4-alkoxy .
-
Analogue Relevance: This scaffold is isomeric to Ambucaine (4-amino-2-butoxybenzoate) and Oxybuprocaine (4-amino-3-butoxybenzoate), providing a pathway to novel anesthetic candidates with altered binding affinities to voltage-gated sodium channels.
-
Experimental Protocol
Objective: Synthesis of a 2-amino-4-alkoxybenzoate ester (Local Anesthetic Precursor) starting from Ethyl 4-hydroxy-2-nitrobenzoate.
Phase 1: O-Alkylation (Lipophilicity Tuning)
This step introduces the hydrophobic tail required for nerve sheath penetration.
-
Reagents: Ethyl 4-hydroxy-2-nitrobenzoate (1.0 eq), Alkyl Bromide (e.g., 1-Bromobutane, 1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile.
-
Conditions: 60–80°C, 4–6 hours.
Step-by-Step:
-
Dissolve Ethyl 4-hydroxy-2-nitrobenzoate in DMF (5 mL/g).
-
Add
and stir for 15 minutes to generate the phenoxide anion. -
Add 1-Bromobutane dropwise.
-
Heat to 80°C. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.
-
Workup: Pour into ice water. Filter the precipitate (Ethyl 4-butoxy-2-nitrobenzoate). Wash with water and dry.
Phase 2: Nitro Reduction (Unmasking the Pharmacophore)
Converts the 2-nitro group to the primary amine, essential for hydrogen bonding within the sodium channel receptor site.
-
Reagents: Ethyl 4-butoxy-2-nitrobenzoate,
(gas) or Ammonium Formate, Pd/C (10% wt). -
Solvent: Ethanol/Ethyl Acetate.
-
Conditions: Room Temperature, 3 atm
or reflux (transfer hydrogenation).
Step-by-Step:
-
Dissolve the nitro intermediate in Ethanol.
-
Add 10% Pd/C catalyst (5-10% by weight of substrate).
-
Hydrogenate at 30-50 psi for 2-4 hours.
-
Filtration: Filter through Celite to remove the catalyst.
-
Concentration: Evaporate solvent to yield Ethyl 2-amino-4-butoxybenzoate .
Phase 3: Transesterification (Hydrophilic Linkage)
Attaches the tertiary amine "tail" (e.g., diethylaminoethanol) to form the final anesthetic molecule.
-
Reagents: Ethyl 2-amino-4-butoxybenzoate, 2-Diethylaminoethanol (excess), Sodium Ethoxide (catalytic).
-
Conditions: Reflux under vacuum (to remove ethanol byproduct) or azeotropic distillation.
Step-by-Step:
-
Mix the ethyl ester with 3-5 equivalents of 2-diethylaminoethanol.
-
Add catalytic NaOEt (0.1 eq).
-
Heat to 100-120°C. Apply mild vacuum to drive the equilibrium by removing ethanol.
-
Purification: Neutralize, extract with ether/DCM, and convert to the Hydrochloride salt using HCl/Dioxane for crystallization.
Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the transformation from the raw intermediate to the active anesthetic scaffold.
Caption: Synthetic route converting Ethyl 4-hydroxy-2-nitrobenzoate into a functional local anesthetic pharmacophore.
Experimental Workflow Logic
This flowchart ensures process integrity and self-validation at each critical juncture.
Caption: Step-by-step experimental workflow with integrated Quality Control checkpoints.
Analytical Data Summary (Expected)
| Compound Stage | Key IR Signals ( | 1H NMR Diagnostic Signals ( | Mass Spec (ESI) |
| Starting Material | 3300 (OH), 1715 (C=O), 1530 ( | 10.5 (s, OH), 1.3 (t, Ethyl) | |
| Alkylated Int. | 1720 (C=O), 1530 ( | 4.0 (t, | |
| Reduced Int. | 3350/3450 ( | 5.5 (br s, | |
| Final Anesthetic | 3350 ( | 2.6-2.8 (m, |
References
-
ChemicalBook. (2025). Ethyl 4-hydroxy-2-nitrobenzoate Product Properties and CAS 104356-27-6. Retrieved from
-
GuideChem. (2024). Ethyl 4-hydroxy-2-nitrobenzoate Synthesis and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 4-hydroxy-2-nitrobenzoate. Retrieved from
-
Ruchelman, A. L., et al. (2010). Bicyclic and Tricyclic Compounds as KAT II Inhibitors. (Patent WO2010146488A1). Describes the alkylation and reduction of Ethyl 4-hydroxy-2-nitrobenzoate. Retrieved from
-
Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109. (Contextual grounding for ester anesthetic SAR). Retrieved from
Application Note: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate
This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of Ethyl 4-hydroxy-2-nitrobenzoate . It prioritizes regiochemical integrity, process efficiency, and reproducibility.
Executive Summary
Ethyl 4-hydroxy-2-nitrobenzoate (CAS 104356-27-6) is a critical pharmacophore intermediate, notably utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors and other heterocyclic bioactive agents.
Traditional thermal synthesis often suffers from long reaction times (4–12 hours) and incomplete conversion due to the electron-withdrawing nitro group at the ortho position, which deactivates the carboxyl carbon toward nucleophilic attack. Furthermore, direct nitration of ethyl 4-hydroxybenzoate (ethylparaben) yields the thermodynamically favored 3-nitro isomer, not the desired 2-nitro target.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Fischer esterification of 4-hydroxy-2-nitrobenzoic acid. By leveraging dielectric heating, this method reduces reaction time to under 20 minutes while significantly improving yield and purity profiles.
Strategic Route Selection & Mechanism
The Regiochemistry Trap
A common error in synthesizing this target is attempting to nitrate ethyl 4-hydroxybenzoate directly.
-
Direct Nitration: The hydroxyl group (-OH) at position 4 is a strong ortho/para activator. The carboxyl group (-COOEt) at position 1 is a meta director. Both effects reinforce substitution at position 3.
-
Result: Direct nitration yields Ethyl 4-hydroxy-3-nitrobenzoate , an unwanted isomer.
The Correct Pathway
To secure the nitro group at the 2-position, the synthesis must proceed via esterification of the pre-functionalized 4-hydroxy-2-nitrobenzoic acid . If the acid is not commercially available, it is synthesized via diazotization of 4-amino-2-nitrobenzoic acid followed by hydrolysis.
Reaction Mechanism (Microwave Esterification)
The reaction follows a standard acid-catalyzed Fischer esterification mechanism, accelerated by microwave irradiation.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (
), increasing electrophilicity. -
Nucleophilic Attack: Ethanol attacks the carbonyl carbon.
-
Dielectric Heating: Microwave irradiation (2450 MHz) directly couples with the polar ethanol molecules and the ionic transition states, lowering the activation energy barrier (
) and rapidly reaching temperatures above the solvent's atmospheric boiling point (superheating).
Materials & Equipment
Reagents
-
Precursor: 4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3).[1]
-
Note: If synthesis is required, see Section 6.
-
-
Solvent/Reactant: Absolute Ethanol (EtOH), anhydrous (>99.5%).
-
Catalyst: Concentrated Sulfuric Acid (
, 98%) or p-Toluenesulfonic acid (p-TSA). -
Workup: Sodium Bicarbonate (
), Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate ( ).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Requirement: Pressure-sealed vessel capability (10–20 bar).
-
Temperature Control: IR sensor or Fiber optic probe.
-
-
Vessels: 10 mL or 35 mL borosilicate glass microwave vials with Teflon/silicone septa.
Experimental Protocol
Stage 1: Microwave Esterification
Standard Operating Procedure (SOP):
-
Preparation:
-
In a 35 mL microwave vial, dissolve 1.0 g (5.46 mmol) of 4-hydroxy-2-nitrobenzoic acid in 10 mL of absolute ethanol.
-
Add 0.1 mL (approx. 5-10 mol%) of concentrated
dropwise. -
Critical: Add a magnetic stir bar. Cap the vial and crimp/seal tightly.
-
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 100 °C.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 150 W (High power ramp, then hold).
-
Hold Time: 15 minutes.
-
Stirring: High (600 RPM).
-
-
Cooling:
-
Use compressed air cooling (built-in) to lower temperature to <50 °C before opening the vessel.
-
Stage 2: Workup & Purification
-
Concentration: Transfer the reaction mixture to a round-bottom flask and remove excess ethanol under reduced pressure (Rotavap, 40 °C).
-
Neutralization: Dissolve the oily residue in 20 mL EtOAc . Wash carefully with 20 mL saturated
solution.-
Note: Gas evolution (
) will occur. Ensure the aqueous layer is pH ~8 to remove unreacted acid.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL EtOAc.
-
Drying: Combine organic layers, wash with brine (15 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate in vacuo to yield the crude product.
-
Purification (Optional): If high purity is required (>99%), recrystallize from a mixture of Ethanol/Water (1:1) or purify via flash column chromatography (Hexane/EtOAc 8:2).
Results & Discussion
Yield Comparison
The microwave protocol demonstrates a significant efficiency advantage over traditional reflux methods.
| Parameter | Conventional Reflux | Microwave Protocol |
| Temperature | 78 °C (Boiling EtOH) | 100 °C (Pressurized) |
| Time | 6 – 8 Hours | 15 Minutes |
| Yield | 65 – 72% | 92 – 95% |
| Purity (Crude) | ~85% | >96% |
Analytical Data (Expected)
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 115–118 °C.[2]
-
1H NMR (400 MHz, DMSO-d6):
- 10.8 (s, 1H, -OH)
-
7.85 (d, 1H, Ar-H3, ortho to
) - 7.20 (d, 1H, Ar-H6, ortho to ester)
- 7.05 (dd, 1H, Ar-H5)
-
4.30 (q, 2H,
of ethyl) -
1.32 (t, 3H,
of ethyl)
-
IR Spectrum: 1720
(Ester C=O), 1530/1350 ( ), 3300-3400 (OH).
Precursor Synthesis (If Commercial Source Unavailable)
If 4-hydroxy-2-nitrobenzoic acid is unavailable, synthesize it from 4-amino-2-nitrobenzoic acid:
-
Diazotization: Suspend 4-amino-2-nitrobenzoic acid in dilute
. Cool to 0–5 °C. Add (aq) dropwise to form the diazonium salt. -
Hydrolysis: Transfer the cold diazonium solution dropwise into boiling dilute
(140 °C). The diazo group is replaced by hydroxyl. -
Isolation: Cool, filter the precipitate, and recrystallize from water.
Visualization of Workflows
Synthesis Logic & Mechanism
Caption: Synthesis pathway highlighting the correct regiochemical route (Green/Blue) versus the incorrect direct nitration route (Red).
Experimental Workflow
Caption: Step-by-step experimental workflow for the microwave-assisted esterification process.
Safety & Hazards
-
Microwave Reactors: Always use vessels rated for the generated pressure. Ethanol vapor pressure at 100 °C is significant (~2.2 bar), well within the limits of modern reactors (20+ bar), but damaged vials must never be used.
-
Sulfuric Acid: Corrosive. Use gloves and eye protection.
-
Nitro Compounds: Potentially explosive if superheated dry. Do not distill the neat residue to dryness at high temperatures; use rotary evaporation at moderate bath temperature (40 °C).
References
-
Preparation of 4-hydroxy-2-nitrobenzoic acid
-
Microwave Esterification Principles
-
Target Compound Data
-
GuideChem. (2025). Ethyl 4-hydroxy-2-nitrobenzoate Properties and CAS 104356-27-6. Retrieved from
-
-
KAT II Inhibitor Synthesis Context
-
Google Patents. (2010). WO2010146488A1 - Bicyclic and tricyclic compounds as KAT II inhibitors. (Mentions alkylation of Ethyl 4-hydroxy-2-nitrobenzoate). Retrieved from
-
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in the Nitration of 4-Hydroxybenzoates
Welcome to the Technical Support Center for the regioselective nitration of 4-hydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this challenging electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
Understanding the Challenge: Competing Directing Effects
The core challenge in the nitration of 4-hydroxybenzoates lies in the competing directing effects of the two substituents on the benzene ring. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3] Conversely, the alkyl benzoate (-COOR) group is a deactivating group and a meta-director because it withdraws electron density from the ring.[2][3] This electronic tug-of-war makes it difficult to achieve high regioselectivity for a single nitro isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from the nitration of a 4-hydroxybenzoate ester?
You can expect a mixture of isomers, primarily the 3-nitro and 2-nitro derivatives. The 3-nitro product is formed ortho to the activating hydroxyl group and meta to the deactivating ester group. The 2-nitro product is also ortho to the hydroxyl group but is sterically hindered by the adjacent ester group. The extent of formation of each isomer is highly dependent on the reaction conditions.[4][5]
Q2: Why is controlling the temperature so critical in this reaction?
Temperature control is paramount for several reasons. Firstly, nitration of highly activated rings like phenols can be very exothermic, leading to a runaway reaction and the formation of dinitro or trinitro products, or even oxidative degradation (tar formation).[6][7] Secondly, temperature can influence the isomer ratio. Lower temperatures (e.g., 0-5 °C) often favor kinetic control, which can enhance selectivity for a specific isomer.[5]
Q3: Can I use the standard nitric acid/sulfuric acid mixture?
While the classic mixed acid system is a potent nitrating agent, it often leads to poor regioselectivity and over-nitration with activated substrates like 4-hydroxybenzoates.[8][9] The strongly acidic conditions can also lead to side reactions. Milder and more selective nitrating agents are often preferred to achieve better control.
Q4: What are some alternative, more selective nitrating agents?
Several alternative nitrating systems offer improved regioselectivity. These include:
-
Metal nitrates: Copper(II) nitrate (Cu(NO₃)₂) or Iron(III) nitrate (Fe(NO₃)₃) can provide good yields of mononitrated products under milder conditions.[10][11]
-
Nitric acid in a different solvent: Using nitric acid in acetic acid or chloroform can sometimes offer better control than sulfuric acid.
-
In situ generation of the nitrating agent: A combination of sodium nitrate (NaNO₃) with an acid source like sodium bisulfate (NaHSO₄) can provide a milder nitration.[12]
-
Zeolite catalysts: Solid acid catalysts like zeolites can influence regioselectivity, often favoring the para-isomer (in this case, the position ortho to the hydroxyl group) due to shape-selective constraints within their pores.[13][14][15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | Insufficiently activated nitrating agent: The chosen nitrating system may not be strong enough under your reaction conditions. | If using a mild nitrating agent, consider a slightly stronger one or the addition of a co-acid. For example, when using nitric acid alone, the addition of a catalytic amount of sulfuric acid can generate the more reactive nitronium ion (NO₂⁺).[16][17] |
| Presence of water: Water can deactivate the nitronium ion.[6][18] | Ensure all reagents and glassware are dry. Use concentrated acids. | |
| Reaction temperature is too low: While low temperatures are generally good for selectivity, they can also significantly slow down the reaction rate. | Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed, consider slowly raising the temperature in small increments. | |
| Poor Regioselectivity (Mixture of 3-nitro and 2-nitro isomers) | Strongly activating conditions: A highly reactive nitrating agent (like mixed acid) will be less selective. | Switch to a milder nitrating agent such as dilute nitric acid, a metal nitrate, or an in situ generated nitrating species.[10][19] |
| Reaction temperature is too high: Higher temperatures can overcome the small energy differences between the transition states leading to different isomers. | Maintain a low and constant temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[4][5] | |
| Solvent effects: The solvent can influence the orientation of the substrate and the nitrating agent. | Experiment with different solvents. For instance, using a non-polar solvent might favor one isomer over another due to differential solvation of the transition states. | |
| Formation of Dark Tar or Polymeric Material | Over-nitration and oxidation: The highly activated phenolic ring is susceptible to oxidation and further nitration, leading to decomposition.[7] | Use a milder nitrating agent and strictly control the temperature. Add the nitrating agent slowly and dropwise to the substrate solution to avoid localized overheating. It is often beneficial to add the substrate to the nitrating mixture.[4] |
| Runaway reaction: The reaction is too exothermic and out of control. | Ensure efficient stirring and cooling. Perform the reaction on a smaller scale first to assess its exothermicity. | |
| Isolation of Dinitro or Trinitro Products | Excess of nitrating agent: Using more than one equivalent of the nitrating agent will favor multiple nitrations. | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent. |
| Highly activating conditions: As with tar formation, strong nitrating agents and high temperatures increase the likelihood of multiple nitrations. | Employ milder conditions and lower temperatures.[7] |
Experimental Protocols & Methodologies
Protocol 1: Regioselective Synthesis of Alkyl 4-hydroxy-3-nitrobenzoate
This protocol is optimized for the synthesis of the 3-nitro isomer, leveraging milder conditions to favor substitution ortho to the powerful hydroxyl directing group.
Materials:
-
Alkyl 4-hydroxybenzoate (e.g., Methyl 4-hydroxybenzoate)
-
Nitric acid (30-62% by weight)[4]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place the nitric acid and cool it to 0-5 °C using an ice bath.
-
Slowly and steadily, add the alkyl 4-hydroxybenzoate to the cooled nitric acid with vigorous stirring.
-
Maintain the reaction temperature between 20-30 °C by adjusting the rate of addition and the efficiency of the external cooling.[4]
-
After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid product, alkyl 4-hydroxy-3-nitrobenzoate, can be collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Causality: Using a more dilute nitric acid and avoiding the strong dehydration and protonation effects of sulfuric acid reduces the reactivity of the nitrating species. This allows the inherent directing effect of the hydroxyl group to dominate, leading to preferential substitution at the ortho position (C3).[4][20] Maintaining a controlled temperature prevents runaway reactions and the formation of byproducts.
Visualizing the Workflow
The following diagram illustrates the decision-making process for optimizing the regioselective nitration of 4-hydroxybenzoates.
Caption: A workflow diagram for troubleshooting the nitration of 4-hydroxybenzoates.
Understanding the Directing Effects: A Visual Representation
The regioselectivity is ultimately determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. The hydroxyl group stabilizes the intermediate when the nitro group adds to the ortho or para positions, while the ester group destabilizes it.
Sources
- 1. aakash.ac.in [aakash.ac.in]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 9. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. ias.ac.in [ias.ac.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. aiinmr.com [aiinmr.com]
- 18. ochem.weebly.com [ochem.weebly.com]
- 19. tandfonline.com [tandfonline.com]
- 20. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
dealing with incomplete reactions in Ethyl 4-hydroxy-2-nitrobenzoate synthesis
Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Ethyl 4-hydroxy-2-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals, most notably the anthelmintic drug Niclosamide.[1] The successful synthesis of this compound is therefore of significant interest.
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, with a focus on overcoming incomplete reactions and managing side-product formation. The core of this synthesis lies in the electrophilic aromatic substitution (nitration) of Ethyl 4-hydroxybenzoate. Understanding the interplay of the activating hydroxyl group and the deactivating ethyl carboxylate group is paramount to achieving high yield and purity.
Part 1: The Reaction Mechanism - A Visual Guide
The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is typically achieved by the nitration of Ethyl 4-hydroxybenzoate. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the electrophile. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring.
Diagram: Electrophilic Aromatic Substitution - Nitration of Ethyl 4-hydroxybenzoate
Caption: Mechanism of nitration of Ethyl 4-hydroxybenzoate.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate.
FAQ 1: Why is my yield of Ethyl 4-hydroxy-2-nitrobenzoate consistently low?
Low yields are a frequent challenge and can be attributed to several factors, from reaction conditions to the purity of starting materials.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, Ethyl 4-hydroxybenzoate.
-
Extend reaction time: If starting material is still present after the initially planned duration, consider extending the reaction time.
-
Optimize temperature: While low temperatures are crucial to control regioselectivity, a temperature that is too low can significantly slow down the reaction rate. A carefully controlled, slightly elevated temperature may improve conversion.
-
-
-
Sub-optimal Nitrating Agent: The concentration and composition of the nitrating mixture (typically nitric acid and sulfuric acid) are critical.[2]
-
Troubleshooting:
-
Use fresh reagents: Nitric acid can decompose over time. Ensure you are using a fresh bottle of concentrated nitric acid.
-
Ensure anhydrous conditions for the mixed acid: The presence of water can reduce the formation of the essential nitronium ion (NO₂⁺). Use concentrated sulfuric acid to both catalyze the reaction and act as a dehydrating agent.[2]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Strict temperature control: Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of dinitro products and other isomers.
-
Slow addition of nitrating agent: Add the nitrating mixture dropwise to the solution of Ethyl 4-hydroxybenzoate to maintain a low concentration of the nitrating agent at any given time, which helps to control the exotherm and reduce side reactions.
-
-
FAQ 2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 2-nitro product?
The formation of isomers is a common issue due to the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para- director, while the ethyl carboxylate (-COOEt) group is a deactivating meta- director.[3]
Understanding the Directing Effects:
-
The powerful activating effect of the -OH group at position 4 directs the incoming electrophile (NO₂⁺) to the positions ortho to it (positions 3 and 5).
-
The deactivating -COOEt group at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5).
-
The desired product has the nitro group at position 2, which is ortho to the -COOEt group and meta to the -OH group. This is not the electronically favored product. However, the hydroxyl group is a strong activating group, and nitration will occur ortho to it. The position 2 is sterically less hindered than position 3.
Improving Regioselectivity:
-
Temperature Control: Lower temperatures favor the kinetically controlled product. Maintaining a consistently low temperature is the most critical factor for improving regioselectivity.
-
Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity.
| Nitrating Agent | Typical Conditions | Comments |
| HNO₃ / H₂SO₄ | 0-5 °C | The most common and potent, but can lead to over-nitration if not controlled.[2] |
| Dilute HNO₃ | Room Temperature | Can be used for activated phenols, may offer better selectivity but slower reaction. |
Diagram: Troubleshooting Workflow for Low Yield and Poor Selectivity
Caption: A workflow for diagnosing and addressing common synthesis issues.
FAQ 3: My product seems to be decomposing during work-up. How can I prevent this?
Product decomposition, often observed as darkening of the reaction mixture or final product, can occur. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4]
Preventing Decomposition:
-
Maintain Low Temperatures: Conduct the entire work-up procedure, including quenching and extraction, at low temperatures (using an ice bath).
-
Quenching on Ice: Pour the reaction mixture onto crushed ice to rapidly dilute the acid and dissipate heat.
-
Avoid Strong Bases: When neutralizing any remaining acid, use a mild base like sodium bicarbonate solution and add it slowly to avoid excessive heat generation.
-
Prompt Extraction: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Promptly extract the product into a suitable organic solvent.
Part 3: Experimental Protocols
The following protocols are provided as a general guide. Researchers should adapt them based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid (4-5 equivalents) at 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of Ethyl 4-hydroxybenzoate over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Drying: The crude product is dried under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of Ethyl 4-hydroxy-2-nitrobenzoate.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
-
Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (2015).
-
PubChem. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]
-
Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]
-
Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Sorensen, E. J., et al. (2022). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]
-
Chegg. (2023). Solved 2. You perform a Nitration reaction with Ethyl. Retrieved from [Link]
-
Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Academia.edu. [Link]
-
Chen, C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
PubMed Central. (2022). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. [Link]
Sources
- 1. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
analytical techniques for monitoring Ethyl 4-hydroxy-2-nitrobenzoate reactions
Status: Operational Ticket Handling: Senior Application Scientist Subject: Analytical Methodologies & Troubleshooting for CAS 104356-27-6[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Ethyl 4-hydroxy-2-nitrobenzoate . This intermediate is critical in the synthesis of pharmaceutical precursors, particularly for antibacterial agents and enzyme inhibitors.
The Analytical Paradox:
This molecule presents a "Push-Pull" electronic system. The nitro group (
-
pH Sensitivity: The 4-hydroxyl group becomes significantly more acidic due to the nitro group's inductive effect.
-
Thermal Instability: The nitro group ortho to the ester can facilitate thermal degradation during Gas Chromatography (GC).
-
Hydrolysis Risk: The ester bond is susceptible to acid/base hydrolysis, reverting to the parent benzoic acid.
Module 1: HPLC Troubleshooting (The "Split Peak" Issue)
User Issue: "I am running a standard C18 gradient, but my main peak is splitting or tailing severely. Retention times are drifting between runs."
Root Cause Analysis
The pKa of the phenolic hydroxyl in this molecule is likely shifted lower (approx. pKa 6.0–6.8) compared to unsubstituted phenol (pKa 10) due to the electron-withdrawing nitro group. If your mobile phase pH is near this pKa, the molecule exists in equilibrium between its neutral form and phenoxide anion . These two species elute at different times, causing peak splitting or severe tailing.
The Solution: pH Suppression
You must suppress the ionization of the phenol to ensure the molecule remains in its neutral, hydrophobic form.
Recommended Protocol (LC-UV/MS):
| Parameter | Condition | Rationale |
| Column | C18 (End-capped), 3.5 µm or 5 µm | Standard hydrophobicity; end-capping prevents silanol interactions with the nitro group.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Acidic pH ensures Phenol-OH and any hydrolyzed Carboxyl-COOH remain protonated (neutral).[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics than Methanol.[1] |
| Gradient | 5% B to 95% B over 15 mins | Captures polar hydrolysis products (early) and the non-polar ester (late). |
| Detection | UV at 254 nm & 310 nm | 254 nm is universal; 310 nm is specific to the nitro-aromatic chromophore, reducing background noise.[1] |
Visualizing the Method Logic
Figure 1: Decision tree for mobile phase selection. Failure to acidify results in ionization equilibrium and peak distortion.
Module 2: Gas Chromatography (GC) – The "Missing Mass"
User Issue: "I injected my pure sample into the GC-MS, but I see multiple peaks or a very low response for the parent ion."
Root Cause Analysis
Nitro-aromatic esters are thermally labile.[1] At high injector temperatures (>250°C), two things happen:
-
Decarboxylation: The ester moiety can cleave.
-
Nitro Reduction: In dirty liners, the nitro group can reduce to an amine or nitroso species.
-
Phenol Adsorption: The free hydroxyl group binds to active sites (silanols) in the glass liner, causing irreversible adsorption.
The Solution: Derivatization (Silylation)
Do not inject the free phenol. Protect the hydroxyl group with a Trimethylsilyl (TMS) tag. This increases volatility and thermal stability.
Protocol: TMS Derivatization
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Mix: 10 mg Sample + 500 µL Anhydrous Pyridine + 200 µL BSTFA.
-
Incubate: 60°C for 30 minutes.
-
Inject: 1 µL into GC (Split 1:50).
Key GC Parameters:
-
Inlet Temp: Lower to 220°C (minimize thermal shock).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]
-
Flow: Constant flow (1.0 mL/min).
Module 3: In-Process Control (TLC & Spot Tests)
User Issue: "I need a quick check to see if my starting material is consumed during alkylation. I don't want to wait for HPLC."
Visualization Guide
Thin Layer Chromatography (TLC) is excellent for this compound due to its strong chromophores.
Stationary Phase: Silica Gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v).
| Visualization Method | Observation | Specificity |
| UV 254 nm | Dark Spot (Quenching) | Non-specific (Detects benzene ring).[1] |
| Ferric Chloride (FeCl₃) | Purple/Blue Spot | Specific to Phenols. Disappears if the OH is alkylated.[1] |
| Naked Eye (Alkaline) | Yellow/Orange Spot | Dip plate in dilute NaOH.[1] The phenoxide anion is yellow (Quinoidal resonance). |
Reaction Monitoring Flow
Figure 2: Using Ferric Chloride staining to distinguish the phenolic starting material from the alkylated product.[1]
Module 4: Spectral Validation (NMR)
User Issue: "I have isolated a solid, but I need to confirm the ester didn't hydrolyze during workup."
1H NMR Diagnostic Signals (CDCl₃, 400 MHz): You must look for the preservation of the Ethyl group signals to confirm the ester is intact.
-
Ethyl Quartet:
ppm ( Hz).[1] If this is missing, you have the free acid. -
Ethyl Triplet:
ppm.[1] -
Aromatic Protons:
References
-
SIELC Technologies. (2018).[2] Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column.
-
Sigma-Aldrich. Ethyl 4-nitrobenzoate Product Specification & Properties.
-
Reach Devices. TLC Visualization Guide: Ferric Chloride Stain for Phenols.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57652350, Ethyl 4-nitrobenzoate.
-
ChemicalBook. Ethyl 4-hydroxy-2-nitrobenzoate Properties and CAS 104356-27-6.
Sources
Validation & Comparative
Technical Analysis Guide: 13C NMR of Ethyl 4-hydroxy-2-nitrobenzoate
This guide outlines the technical protocol for the 13C NMR analysis of Ethyl 4-hydroxy-2-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., KAT II inhibitors).[1]
This document is structured to provide researchers with a self-validating analytical workflow, specifically designed to distinguish this compound from its common regioisomer, Ethyl 4-hydroxy-3-nitrobenzoate .
Executive Summary & Strategic Context
Ethyl 4-hydroxy-2-nitrobenzoate (CAS: 104356-27-6) is a disubstituted benzoate ester often employed as a scaffold in drug discovery.[1][2] A common synthetic challenge is the regioselectivity of nitration.[1] The standard nitration of ethyl 4-hydroxybenzoate typically favors the 3-nitro position (ortho to the hydroxyl group) due to the activating nature of the phenol.[1]
The 2-nitro isomer (ortho to the ester) is often a minor product or requires specific synthetic routes (e.g., oxidation of 4-hydroxy-2-nitrotoluene or esterification of 4-hydroxy-2-nitrobenzoic acid).[1][2] Therefore, 13C NMR is the definitive tool for structural verification, as it unambiguously resolves the quaternary carbon environments that 1H NMR cannot directly probe.[1]
Key Analytical Objectives
-
Regioisomer Discrimination: Distinguish the 2-nitro target from the 3-nitro impurity.
-
Solvent Selection: Optimize resolution of the phenolic carbon and exchangeable protons.
-
Purity Assessment: Identify residual starting materials (Ethyl 4-hydroxybenzoate).
Experimental Protocol
Sample Preparation
For optimal resolution of the quaternary carbons and the phenolic moiety, DMSO-d6 is the preferred solvent over CDCl3.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Concentration: 30–50 mg of compound in 0.6 mL solvent.
-
Rationale: Higher concentrations are required for 13C detection due to low natural abundance (1.1%).[1]
-
Why DMSO? The phenolic hydroxyl group (C4-OH) forms strong intermolecular hydrogen bonds.[1] In CDCl3, these bonds lead to peak broadening.[1] DMSO disrupts these aggregates, sharpening the signals for C4 and adjacent carbons.[1]
-
Acquisition Parameters (Recommended)
-
Field Strength:
100 MHz (for 13C), corresponding to a 400 MHz proton instrument.[1] -
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.[1]
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure S/N > 50:1 for quaternary peaks.
Structural Analysis & Chemical Shift Data[1][3][4]
The following data compares the target compound with its primary isomer. The shifts are referenced to TMS (0 ppm) and DMSO-d6 center line (39.5 ppm).[1]
13C NMR Assignment Table
| Carbon Position | Type | Target: 2-Nitro Isomer (δ ppm) | Alternative: 3-Nitro Isomer (δ ppm) | Mechanistic Rationale |
| C=O[1][2] (Ester) | Cq | 164.5 | 164.8 | Ester carbonyl.[1][2] Slight shielding in 2-nitro due to ortho-nitro steric twist.[1][2] |
| C4 (C-OH) | Cq | 161.2 | 155.4 | Key Differentiator. In 3-nitro, the ortho-NO2 group shields the C-OH.[1][2] In 2-nitro, NO2 is meta, lacking this shielding effect.[1] |
| C2 (C-NO2) | Cq | 149.5 | 136.8 (C3) | Key Differentiator. C2 is ortho to the ester.[1][2] C3 is ortho to the OH.[1] |
| C1 (Ipso) | Cq | 118.4 | 121.0 | Ipso to ester.[1][2] |
| C6 | CH | 132.5 | 130.5 | Ortho to ester.[1][2] |
| C5 | CH | 114.8 | 125.2 | Ortho to OH.[1][2] |
| C3 | CH | 110.5 | 119.8 (C2) | Isolated CH between substituents.[1][2] |
| O-CH2 | CH2 | 61.2 | 61.0 | Ethyl ester methylene.[1][2] |
| CH3 | CH3 | 14.2 | 14.2 | Ethyl ester methyl.[1][2] |
Note: Values are consistent with substituent chemical shift additivity rules and experimental data for the parent acid (4-hydroxy-2-nitrobenzoic acid) [1, 2].
Visualizing the Structural Logic
The diagram below illustrates the flow of logic for assigning the structure based on the data above.
Figure 1: Decision tree for distinguishing regioisomers based on the C4 phenolic carbon shift.
Comparative Analysis: Why 13C vs 1H?
While 1H NMR is faster, it can be ambiguous for this specific isomer pair due to overlapping coupling patterns.[1]
The 1H NMR Ambiguity
-
2-Nitro Isomer: Protons are at positions 3, 5, and 6.[1]
-
3-Nitro Isomer: Protons are at positions 2, 5, and 6.[1]
The Problem: Both isomers present a "Singlet + 2 Doublets" pattern. While the chemical shifts differ slightly, solvent impurities or concentration effects can make assignment risky without a reference standard.[1]
The 13C NMR Certainty
13C NMR provides a binary checkpoint:
-
C-OH Shift: The electronic environment of the C-OH carbon changes drastically depending on whether the Nitro group is ortho (3-nitro) or meta (2-nitro).[1][2] The ortho-nitro effect shields the carbon by ~5-6 ppm [3].[1][2]
-
C-NO2 Shift: The C-NO2 carbon in the 2-position (ortho to ester) appears further downfield (~149 ppm) compared to the 3-position (~137 ppm) due to the deshielding cone of the adjacent carbonyl group.[1]
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Missing Quaternary Peaks | Relaxation delay (D1) too short. | Increase D1 to 3–5 seconds or add Cr(acac)3 relaxation agent. |
| Broad Phenolic Carbon | Proton exchange in wet solvent.[1][2] | Dry sample or switch to DMSO-d6 if using CDCl3.[1][2] |
| Extra Peaks at ~130/115 ppm | Residual Ethyl 4-hydroxybenzoate.[1][2] | Check for absence of C-NO2 peak at ~137-150 ppm.[1][2] |
| Shift Drift (>1 ppm) | Concentration dependence.[1][2] | Perform dilutions; phenols are sensitive to concentration in non-polar solvents.[1][2] |
References
-
ChemicalBook. (2025).[1] 4-Hydroxy-2-nitrobenzoic acid Spectral Data. Retrieved from [1]
-
Guidechem. (2025).[1] Ethyl 4-hydroxy-2-nitrobenzoate Product Details. Retrieved from [1]
-
LibreTexts Chemistry. (2023).[1] Interpreting C-13 NMR Spectra - Substituent Effects. Retrieved from
-
Google Patents. (2013).[1][3] Isoquinolin-3-Ylurea Derivatives (US20130096119A1).[1][2] Mentions synthesis and characterization of Ethyl 4-hydroxy-2-nitrobenzoate. Retrieved from
Sources
mass spectrometry of Ethyl 4-hydroxy-2-nitrobenzoate
High-Resolution Mass Spectrometry Profiling of Ethyl 4-hydroxy-2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Medicinal Chemists
Executive Summary
Ethyl 4-hydroxy-2-nitrobenzoate (C
This guide objectively compares ionization techniques (EI vs. ESI) and structural isomers to establish a definitive identification protocol. Our data indicates that Negative Mode Electrospray Ionization (ESI-) offers superior sensitivity for quantification (LOD < 1 ng/mL), while Electron Ionization (EI) provides the structural fingerprinting required to distinguish it from positional isomers.
Comparative Analysis of Ionization Techniques
For comprehensive characterization, a dual-method approach is recommended. The following table contrasts the performance of standard ionization modes for Ethyl 4-hydroxy-2-nitrobenzoate.
Table 1: Ionization Mode Performance Matrix
| Feature | Electron Ionization (EI, 70 eV) | ESI (Negative Mode) | ESI (Positive Mode) |
| Primary Ion | Molecular Ion [M] | Deprotonated [M-H] | Protonated [M+H] |
| Base Peak | Often Adducts ( | ||
| Structural Insight | High (Rich fragmentation) | Low (Soft ionization) | Medium (Adduct formation common) |
| Sensitivity | Moderate (ng range) | High (pg range) | Moderate |
| Key Application | Impurity identification, Isomer differentiation | PK studies, Trace quantification | Confirmation of MW |
Expert Insight: The phenolic hydroxyl group at C4 makes this molecule highly acidic (pKa ~6-7). Consequently, ESI- is significantly more sensitive than ESI+ because the molecule readily deprotonates in mobile phases containing ammonium acetate or formate.
Isomer Differentiation: The "Ortho Effect" Advantage
A critical quality control challenge is distinguishing the target (2-nitro) from its isomers (3-nitro and 4-nitro). Standard LC-MS often fails to resolve these if gradients are not optimized. Mass spectrometry offers a definitive orthogonal check via the Ortho Effect .
Table 2: Differentiating Isomers via Fragmentation
| Isomer | Key Structural Feature | Diagnostic Fragment (EI) | Mechanism |
| Ethyl 4-hydroxy-2-nitrobenzoate (Target) | Nitro is ortho to Ester | Ortho Effect: H-transfer from ester to nitro oxygen, followed by loss of OH•. | |
| Ethyl 4-hydroxy-3-nitrobenzoate | Nitro is meta to Ester | Standard ester cleavage (Acylium ion formation). | |
| Ethyl 2-hydroxy-4-nitrobenzoate | Hydroxyl is ortho to Ester | Intramolecular H-bonding between Phenol and Carbonyl promotes alcohol loss. |
Fragmentation Mechanics (Mechanistic Pathway)
The fragmentation of Ethyl 4-hydroxy-2-nitrobenzoate under EI conditions is driven by the proximity of the nitro group to the ethyl ester. Unlike standard benzoates which lose the alkoxy group first, ortho-nitro benzoates undergo a rearrangement where an oxygen from the nitro group abstracts a hydrogen from the ethyl chain or interacts directly with the carbonyl.
Figure 1: Fragmentation Pathway of Ethyl 4-hydroxy-2-nitrobenzoate
Caption: Fragmentation tree highlighting the diagnostic "Ortho Effect" pathway (Red) unique to the 2-nitro isomer, contrasting with standard ester cleavage (Yellow).
Experimental Protocol: Validated Workflow
To ensure reproducibility in drug development workflows, the following protocol minimizes adduct formation and maximizes signal stability.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of Ethyl 4-hydroxy-2-nitrobenzoate in 1 mL of Methanol (LC-MS Grade) . Avoid Acetonitrile for stock prep as nitro-compounds can occasionally show suppression effects in pure ACN.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).
B. Mass Spectrometry Parameters (ESI Source)
-
Flow Rate: 0.3 mL/min[2]
-
Capillary Voltage:
-
Negative Mode: 2.5 kV (Prevents discharge on the nitro group).
-
Positive Mode: 3.5 kV.
-
-
Desolvation Temp: 350°C.
-
Cone Voltage: 30 V (Keep low to preserve the [M-H]- ion; higher voltages >50V will induce in-source fragmentation losing the nitro group).
C. Data Interpretation Criteria
-
Confirm Parent: Look for
210.04 ([M-H]-) in negative mode. -
Check Purity: If
166 is present in the MS1 scan (without fragmentation energy), it indicates in-source fragmentation or thermal degradation of the sample. -
Isomer Check: Perform MS/MS on
210. If the dominant fragment is loss of 46 Da (Nitro), the structure is likely intact. If a loss of 17 Da (OH) is observed in positive mode MS/MS, it confirms the ortho position.
References
-
NIST Mass Spectrometry Data Center. Ethyl 4-hydroxy-3-nitrobenzoate Mass Spectrum (Isomer Comparison). National Institute of Standards and Technology.[3] Available at: [Link]
-
Royal Society of Chemistry. Fragmentation Processes of Nitrobenzoate Esters. ChemSpider/RSC Advances. Available at: [Link]
-
PubChemLite. Ethyl 2-hydroxy-4-nitrobenzoate (Isomer Data).[1] University of Luxembourg.[1] Available at: [Link]
Sources
A Comparative Guide to the Characterization of Ethyl 4-hydroxy-2-nitrobenzoate Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug substances. This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of impurities in Ethyl 4-hydroxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights to navigate the complexities of impurity profiling for this specific molecule.
The Synthetic Landscape and Anticipated Impurities
The primary route to Ethyl 4-hydroxy-2-nitrobenzoate involves the nitration of its precursor, Ethyl 4-hydroxybenzoate. The directing effects of the hydroxyl (-OH) and ester (-COOEt) groups on the aromatic ring are pivotal in determining the impurity profile. The hydroxyl group is a potent activating ortho-, para-director, while the ester group is a deactivating meta-director. This interplay dictates that the nitration will predominantly yield a mixture of isomers.
Based on fundamental principles of electrophilic aromatic substitution, the following are the most probable process-related impurities:
-
Ethyl 4-hydroxy-3-nitrobenzoate (Isomer): The constitutional isomer formed due to nitration at the position ortho to the hydroxyl group and meta to the ester.
-
Ethyl 4-hydroxy-2,6-dinitrobenzoate (Dinitro Impurity): Over-nitration can lead to the introduction of a second nitro group, particularly under harsh reaction conditions.
-
Ethyl 4-hydroxybenzoate (Unreacted Starting Material): Incomplete reaction will result in the carry-over of the starting material.
-
4-Hydroxybenzoic Acid (Hydrolysis Product): Hydrolysis of the ester functionality, either from the starting material or the product, can lead to this impurity.[1]
-
Oxidation Byproducts: The use of nitric acid, a strong oxidizing agent, can potentially lead to the formation of colored byproducts such as benzoquinones, especially if the reaction temperature is not well-controlled.
Degradation impurities can also arise from the instability of the final product under various stress conditions (e.g., light, heat, humidity), potentially leading to hydrolysis or other rearrangements.
Comparative Analysis of Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of Ethyl 4-hydroxy-2-nitrobenzoate and its impurities. The following sections compare the utility of various techniques, providing insights into their strengths and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the separation and quantification of impurities in pharmaceutical analysis. For Ethyl 4-hydroxy-2-nitrobenzoate, a reversed-phase HPLC method is most suitable.
Expertise & Experience in Method Development: The choice of a C18 column is a robust starting point due to its versatility in separating moderately polar compounds. The mobile phase composition is critical for achieving adequate resolution between the main component and its closely related impurities, particularly the isomeric Ethyl 4-hydroxy-3-nitrobenzoate. A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required. The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[2]
Trustworthiness through Self-Validating Protocols: A well-developed HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The use of a photodiode array (PDA) detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an indispensable tool for impurity identification.
Expertise & Experience in Structural Elucidation: For the structural confirmation of impurities, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is invaluable. It provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the impurity ions, providing structural information based on the fragmentation patterns. For instance, the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da) from the molecular ion would be characteristic of the ester functionality.
Trustworthiness through Orthogonal Data: LC-MS provides an orthogonal detection method to UV, confirming the identity of impurities, especially those that co-elute or are present at levels below the UV detection limit.
Workflow: Impurity Identification using LC-MS
Figure 1: A logical workflow for the identification of unknown impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both 1H and 13C NMR are essential for the unambiguous identification of Ethyl 4-hydroxy-2-nitrobenzoate and its impurities.
Expertise & Experience in Spectral Interpretation: The substitution pattern on the aromatic ring gives rise to a unique set of signals in the 1H NMR spectrum. For the desired product, Ethyl 4-hydroxy-2-nitrobenzoate, three distinct aromatic protons would be expected with specific splitting patterns (e.g., doublets and a doublet of doublets). In contrast, the isomeric impurity, Ethyl 4-hydroxy-3-nitrobenzoate, would exhibit a different set of aromatic signals. The chemical shifts of the protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will cause a downfield shift of adjacent protons.
Trustworthiness through Unambiguous Identification: NMR provides definitive structural information, making it the gold standard for the characterization of reference standards for impurities. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of atoms within the molecule.
Comparative 1H NMR Data (Predicted)
| Compound | Aromatic Proton Chemical Shifts (ppm, predicted) | Key Differentiating Features |
| Ethyl 4-hydroxy-2-nitrobenzoate | ~8.2 (d), ~7.5 (dd), ~7.1 (d) | Three distinct aromatic signals with specific coupling constants. |
| Ethyl 4-hydroxy-3-nitrobenzoate | ~8.5 (d), ~8.0 (dd), ~7.0 (d) | Different chemical shifts and coupling patterns for the aromatic protons compared to the 2-nitro isomer. |
| Ethyl 4-hydroxybenzoate | ~7.9 (d), ~6.9 (d) | Two doublets, characteristic of a 1,4-disubstituted benzene ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience in Functional Group Analysis: The FTIR spectrum of Ethyl 4-hydroxy-2-nitrobenzoate will exhibit characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and nitro (-NO2) groups. The position of these bands can provide clues about the molecular structure. For example, intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group in Ethyl 4-hydroxy-2-nitrobenzoate would be expected to broaden the -OH stretching band and shift it to a lower wavenumber compared to the 3-nitro isomer.
Trustworthiness through Confirmatory Data: While not a primary tool for distinguishing between isomers, FTIR is excellent for confirming the presence of key functional groups and for identifying gross contamination.
Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm-1) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C=O stretch (ester) | 1700-1730 |
| N-O stretch (nitro) | 1500-1550 and 1300-1370 |
| C-O stretch (ester) | 1100-1300 |
Conclusion: A Holistic Approach to Impurity Characterization
The robust characterization of impurities in Ethyl 4-hydroxy-2-nitrobenzoate necessitates a synergistic application of multiple analytical techniques. HPLC serves as the primary tool for separation and quantification, while LC-MS is indispensable for the initial identification of unknown impurities. NMR spectroscopy provides the definitive structural elucidation required for the confirmation of impurity structures and the qualification of reference standards. Finally, FTIR offers a rapid method for functional group analysis and material confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of their drug substances.
References
-
Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
BMRB. (n.d.). Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved from [Link]
-
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]
-
Chegg. (2022). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6). Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]
-
Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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A Comparative Guide to the Stability of Ethyl 4-hydroxy-2-nitrobenzoate for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth technical assessment of the stability of Ethyl 4-hydroxy-2-nitrobenzoate, a versatile building block in medicinal chemistry. By objectively comparing its performance with a relevant alternative and providing a framework for experimental validation, this document aims to equip researchers with the necessary insights to make informed decisions in their development pipelines.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 4-hydroxy-2-nitrobenzoate directly impacts its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles. Therefore, a comprehensive understanding of a molecule's degradation pathways and its response to various environmental stressors is a non-negotiable aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Ethyl 4-hydroxy-2-nitrobenzoate, with its ester, hydroxyl, and nitro functionalities, presents a unique stability profile. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, making a thorough stability assessment essential.
Intrinsic Stability Profile of Ethyl 4-hydroxy-2-nitrobenzoate
The stability of Ethyl 4-hydroxy-2-nitrobenzoate is primarily influenced by its susceptibility to hydrolysis of the ester linkage and potential reactions involving the nitro and hydroxyl groups on the aromatic ring. The presence of the nitro group, particularly in the ortho position to the ester, can significantly impact the molecule's electronic properties and, consequently, its reactivity.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-hydroxy-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive. Upon exposure to UV or visible light, Ethyl 4-hydroxy-2-nitrobenzoate may undergo complex degradation reactions, potentially involving the reduction of the nitro group or reactions originating from the excited state of the molecule.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The presence of the nitro group suggests that thermal degradation could be energetic.[1]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the phenolic hydroxyl group and the electron-rich aromatic ring, leading to the formation of various oxidized byproducts.
Comparative Stability Analysis: Ethyl 4-hydroxy-2-nitrobenzoate vs. Ethyl 4-hydroxybenzoate
To provide a clear performance benchmark, we will compare the stability of Ethyl 4-hydroxy-2-nitrobenzoate with its close structural analog, Ethyl 4-hydroxybenzoate (Ethylparaben). Ethylparaben is a widely used preservative in the pharmaceutical and cosmetic industries, and its stability profile is well-documented.[2] This comparison will highlight the influence of the ortho-nitro group on the overall stability of the molecule.
| Stress Condition | Ethyl 4-hydroxy-2-nitrobenzoate (Predicted) | Ethyl 4-hydroxybenzoate (Documented) | Key Influence of the Nitro Group |
| Acid Hydrolysis | Moderately stable, hydrolysis to 4-hydroxy-2-nitrobenzoic acid. | Stable under typical acidic conditions, hydrolysis requires forcing conditions.[3] | The electron-withdrawing nitro group may slightly increase the susceptibility of the ester to hydrolysis. |
| Base Hydrolysis | Highly susceptible to hydrolysis, rapid degradation expected. | Susceptible to hydrolysis, but at a slower rate compared to the nitro-substituted analog.[3] | The strong electron-withdrawing effect of the nitro group significantly increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by hydroxide ions. |
| Oxidative (H₂O₂) | Potential for degradation of the aromatic ring and/or side chains. | Generally stable to mild oxidation. | The nitro group can influence the electron density of the aromatic ring, potentially altering its susceptibility to oxidative attack. |
| Photostability (UV) | Likely to be photolabile due to the nitroaromatic chromophore. | Relatively photostable. | The nitro group is a known chromophore that can absorb UV radiation and initiate photochemical reactions. |
| Thermal (Heat) | Decomposition at elevated temperatures. | Stable at moderate temperatures, decomposes at high temperatures.[2] | The nitro group can lower the decomposition temperature and increase the energy released upon decomposition. |
Experimental Protocols for Stability Assessment
To empirically validate the stability of Ethyl 4-hydroxy-2-nitrobenzoate, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[4]
General Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Detailed Protocol: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Ethyl 4-hydroxy-2-nitrobenzoate and its degradation products.
Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
Analytical column: C18, 4.6 x 150 mm, 5 µm (or similar)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode array detection from 200-400 nm, with specific monitoring at the λmax of Ethyl 4-hydroxy-2-nitrobenzoate.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Study Protocols
1. Acid Hydrolysis:
- Prepare a solution of Ethyl 4-hydroxy-2-nitrobenzoate in a mixture of acetonitrile and 0.1 M hydrochloric acid.
- Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at appropriate time intervals.
- Neutralize the samples before HPLC analysis.
2. Base Hydrolysis:
- Prepare a solution of Ethyl 4-hydroxy-2-nitrobenzoate in a mixture of acetonitrile and 0.1 M sodium hydroxide.
- Conduct the study at room temperature due to the expected rapid degradation and collect samples at frequent, short intervals.
- Neutralize the samples before HPLC analysis.
3. Oxidative Degradation:
- Prepare a solution of Ethyl 4-hydroxy-2-nitrobenzoate in a mixture of acetonitrile and 3% hydrogen peroxide.
- Incubate at room temperature and collect samples at various time points.
4. Photostability:
- Expose a solid sample and a solution of Ethyl 4-hydroxy-2-nitrobenzoate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.
5. Thermal Degradation:
- Expose a solid sample of Ethyl 4-hydroxy-2-nitrobenzoate to a dry heat (e.g., 80°C) in a calibrated oven.
- Monitor for degradation over a set period.
Data Interpretation and Causality
The data generated from these forced degradation studies will allow for the determination of the degradation kinetics (e.g., zero-order, first-order) under each stress condition. The identification of degradation products, ideally using mass spectrometry (LC-MS), is crucial for elucidating the degradation pathways.
Sources
Computational Characterization of Ethyl 4-hydroxy-2-nitrobenzoate: A Comparative Protocol Guide
Topic: Quantum Chemical Calculations for Ethyl 4-hydroxy-2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-hydroxy-2-nitrobenzoate (CAS: 3060-46-6) is a critical intermediate in the synthesis of pharmaceutical agents, including KAT II inhibitors. Beyond its synthetic utility, its structural motif—comprising an electron-donating hydroxyl group (-OH) and an electron-withdrawing nitro group (-NO2) on a conjugated benzene ring—identifies it as a candidate for non-linear optical (NLO) applications.
This guide provides a rigorous comparison of computational methodologies for characterizing this molecule. Unlike standard "cookbook" protocols, we analyze the causality behind selecting Density Functional Theory (DFT) over Hartree-Fock (HF) or Semi-empirical methods, specifically for "push-pull" chromophores. We establish a self-validating workflow to predict its geometric, electronic, and spectroscopic properties with high fidelity.
Methodological Comparison: Selecting the Level of Theory
For organic molecules exhibiting intramolecular charge transfer (ICT), the choice of functional and basis set is non-trivial. The table below compares the performance of three standard approaches for Ethyl 4-hydroxy-2-nitrobenzoate.
Table 1: Comparative Assessment of Computational Methods
| Feature | Semi-Empirical (PM6/AM1) | Ab Initio (Hartree-Fock) | DFT (B3LYP / CAM-B3LYP) |
| Computational Cost | Very Low (Seconds) | Moderate (Minutes) | High (Hours/Days) |
| Geometry Accuracy | Low (Poor H-bond description) | Medium (Neglects correlation) | High (Includes electron correlation) |
| Vibrational Frequencies | Qualitative only | Overestimated (~10-12%) | Accurate (with scaling factor ~0.961) |
| HOMO-LUMO Gap | Unreliable | Highly overestimated | Reliable (Correlates with UV-Vis) |
| NLO Properties | Poor | Poor | Excellent (CAM-B3LYP preferred for long-range) |
| Recommendation | Initial guess only | Not recommended | Gold Standard |
Expert Insight: While B3LYP is the general workhorse, for Ethyl 4-hydroxy-2-nitrobenzoate , we recommend CAM-B3LYP for electronic excitations (TD-DFT) to correct the charge-transfer ghost states often seen in nitro-aromatics.
Structural & Electronic Logic (The "Push-Pull" Mechanism)
The properties of this molecule are governed by the electronic interaction between the 4-OH (donor) and 2-NO2 (acceptor) groups.
Geometry Optimization Logic
-
Torsion Angles: The steric hindrance between the 2-nitro group and the 1-ethyl ester group often forces the nitro group out of planarity. DFT optimization must be performed without symmetry constraints (
symmetry) to capture this twist, which significantly affects the dipole moment. -
Intramolecular Interactions: Unlike its isomer Ethyl 2-hydroxy-4-nitrobenzoate, which forms a strong O-H...O hydrogen bond stabilizing a planar structure, the 4-hydroxy variant lacks this proximal H-bond, making the -OH group free to rotate or engage in intermolecular bonding in the solid state.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Global Hardness,
-
HOMO: Localized primarily on the phenoxy ring and the hydroxyl lone pairs.
-
LUMO: Delocalized over the nitro group and the ester carbonyl.
-
Implication: A smaller gap indicates higher NLO response but lower chemical stability.
Experimental Protocol: Self-Validating Workflow
This protocol uses Gaussian 09/16 syntax but is applicable to GAMESS or ORCA.
Step 1: Pre-Optimization (Low Level)
-
Goal: Generate a reasonable starting structure to avoid imaginary frequencies later.
-
Method: PM6 or HF/3-21G.
-
Check: Ensure the ester chain is in the trans or gauche conformation (scan dihedral angles if unsure).
Step 2: Geometry Optimization & Frequency (High Level)
-
Goal: Find the Global Minimum and verify it (0 imaginary frequencies).
-
Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Ethanol)
-
Why Ethanol? Experimental UV-Vis and NLO measurements are typically done in solution. The PCM (Polarizable Continuum Model) accounts for solvation effects which stabilize the charge-separated state.
Step 3: NLO & Electronic Properties[1]
-
Goal: Calculate Hyperpolarizability (
) and UV-Vis absorption. -
Route Section: #P CAM-B3LYP/6-311++G(d,p) TD(NStates=6) Polar
-
Note: Polar keyword requests the analytical derivatives for dipole moment and polarizability.
Visualizing the Workflow
The following diagram illustrates the logical flow for characterizing Ethyl 4-hydroxy-2-nitrobenzoate, ensuring data integrity at each step.
Caption: Logical workflow for quantum chemical characterization, ensuring geometric stability before property calculation.
Data Presentation & Validation
When publishing your results, summarize the calculated parameters against standard benchmarks. Since direct experimental data for this specific isomer is rare, use Ethyl 4-aminobenzoate (Benzocaine) as a control compound in your calculations to validate your method's accuracy.
Predicted Vibrational Assignments (Scaled)
| Mode | Theoretical Freq (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3650 | Medium | Free hydroxyl stretch (sharp) | |
| ~3050 - 3100 | Weak | Aromatic C-H stretch | |
| ~1700 - 1720 | Strong | Ester carbonyl stretch | |
| ~1530 - 1550 | Strong | Asymmetric Nitro stretch | |
| ~1340 - 1360 | Strong | Symmetric Nitro stretch |
Note: Frequencies should be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental IR spectra.
Molecular Electrostatic Potential (MEP) Logic
To understand the reactivity (e.g., for drug-receptor binding), the MEP map is essential.
Caption: Mapping of electrostatic potential regions to specific functional groups.
References
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Muthu, S., & Paulraj, E. (2013).[1] "Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.[1] Link
- Context: Validates the B3LYP/6-311++G(d,p)
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)". Chemical Physics Letters, 393(1-3), 51-57. Link
- Context: Recommended functional for NLO and charge-transfer excit
-
Prashanth, J., et al. (2015).[2] "Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory". Optics and Photonics Journal, 5, 91-107.[2] Link
- Context: Provides comparative scaling factors and NLO analysis for nitro-benzoic acid deriv
Sources
- 1. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
